N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

antimalarial DHODH inhibition triazolopyrimidine SAR

DSM123 (CAS 309738-86-1) is a well-characterized triazolopyrimidine PfDHODH inhibitor (IC₅₀ 350 nM) with ~285-fold selectivity over human DHODH — ideal for calibrating species-selectivity assay cascades. Its synthetically accessible single-step route from low-cost 3,4-dimethylaniline facilitates economical parallel library synthesis, making it a strategic benchmark for medicinal chemistry QSAR/SAR programs. Licensed under US9216983B2, this compound offers both IP clarity and reproducible target engagement. Select ≥98% purity lots to ensure consistent enzyme inhibition data.

Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
Cat. No. B5795708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC14H15N5
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC(=NC3=NC=NN23)C)C
InChIInChI=1S/C14H15N5/c1-9-4-5-12(6-10(9)2)18-13-7-11(3)17-14-15-8-16-19(13)14/h4-8,18H,1-3H3
InChIKeyYJGGCASIGXJBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM123): Core Identity and Target Engagement Profile


N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 309738-86-1), also designated DSM123, is a synthetic heterocyclic small molecule belonging to the triazolopyrimidine class . It functions as a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a validated target in the malaria parasite Plasmodium falciparum [1]. The compound is characterized by a triazolo[1,5-a]pyrimidine core substituted at the 7-position with a 3,4-dimethylaniline moiety and at the 5-position with a methyl group, yielding a molecular formula of C₁₄H₁₅N₅ and a molecular weight of 253.30 Da .

Why Generic Triazolopyrimidine Substitution Fails for PfDHODH-Targeted Antimalarial Programs


Within the triazolo[1,5-a]pyrimidine-7-amine chemotype, minor structural modifications at the N7-aryl substituent produce order-of-magnitude shifts in PfDHODH inhibitory potency and species selectivity [1][2]. For example, the clinical candidate DSM265 (IC₅₀ = 8.9 nM) and the tool compound DSM1 (IC₅₀ = 47 nM) both achieve single-digit to low nanomolar potency against PfDHODH, whereas the 3,4-dimethylphenyl analog DSM123 exhibits an IC₅₀ of 350 nM—a 7.4-fold and 39-fold reduction, respectively [2]. These potency differences are governed by the fit of the N7-aryl group within the hydrophobic ubiquinone-binding pocket of the enzyme, meaning that casual replacement of one triazolopyrimidine with another—without matching the exact substitution pattern—can completely undermine target engagement and antimalarial efficacy [1].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. In-Class Analogs


PfDHODH Inhibitory Potency of DSM123 vs. Structurally Related Triazolopyrimidines

DSM123 inhibits recombinant Plasmodium falciparum DHODH with an IC₅₀ of 350 nM, as measured by the colorimetric DCIP assay [1]. This places it in an intermediate potency tier within the triazolopyrimidine series: it is 7.4-fold less potent than the widely used tool compound DSM1 (IC₅₀ = 47 nM) and approximately 39-fold less potent than the clinical-stage compound DSM265 (IC₅₀ = 8.9 nM) . However, DSM123 is considerably more potent than the unsubstituted or simple alkyl-bearing analogs that often show IC₅₀ values in the micromolar range [2]. This graded potency profile makes DSM123 a valuable comparator for elucidating structure–activity relationships (SAR) around the N7-aryl substituent.

antimalarial DHODH inhibition triazolopyrimidine SAR

Species Selectivity: PfDHODH vs. Human DHODH Inhibition by DSM123

DSM123 exhibits pronounced selectivity for the plasmodial enzyme over the human ortholog. Against human DHODH, DSM123 shows an IC₅₀ of 100,000 nM (100 µM), yielding a selectivity index (human IC₅₀ / Pf IC₅₀) of approximately 285-fold [1]. For comparison, DSM1 demonstrates >4,000-fold selectivity (human DHODH IC₅₀ >> 100 µM vs. Pf IC₅₀ = 47 nM), while DSM265 displays similarly high selectivity [2]. Although the selectivity window of DSM123 is smaller, the 285-fold margin remains pharmacologically meaningful and is consistent with a mechanism that discriminates between the coenzyme Q binding sites of the two enzymes [3].

species selectivity therapeutic window DHODH

Differential Inhibition Across Plasmodium Species: PfDHODH vs. PbDHODH

DSM123 displays species-dependent inhibition within the Plasmodium genus. The compound inhibits Plasmodium berghei DHODH with an IC₅₀ of 4,000 nM (4 µM), which is 11.4-fold weaker than its activity against the P. falciparum enzyme (IC₅₀ = 350 nM) [1]. This species preference may reflect differences in the amino acid composition of the DHODH ubiquinone-binding pocket between P. falciparum and rodent malaria parasites. For comparison, the clinical compound DSM265 has reported efficacy against both P. falciparum and P. berghei in animal models, whereas the species-specificity profile of DSM123 suggests it may be better suited as an in vitro tool for P. falciparum-focused studies in which P. berghei cross-reactivity is not desired [2].

cross-species activity murine malaria model Plasmodium berghei

Physicochemical Property Differentiation: cLogP and Drug-Likeness Parameters of DSM123

DSM123 (MW = 253.30 Da; cLogP = 2.85; H-bond acceptors = 5; H-bond donors = 1; rotatable bonds = 2) fully complies with Lipinski's Rule of Five, with zero violations . This is in contrast to larger triazolopyrimidine analogs such as DSM1 (which contains a naphthyl group; MW ≈ 275 Da, cLogP ≈ 3.5) and DSM265 (which contains a trifluoromethylphenyl substituent; MW ≈ 300+ Da), where increased lipophilicity and molecular weight may begin to challenge solubility and metabolic stability [1]. The moderate lipophilicity of DSM123 (cLogP ≈ 2.85) positions it in a favorable range for oral absorption while maintaining sufficient hydrophobicity to engage the lipophilic ubiquinone-binding pocket of PfDHODH [2].

physicochemical properties Lipinski compliance drug-likeness

Chemical Tractability: Synthetic Accessibility of the 3,4-Dimethylphenyl Substituent for SAR Expansion

The 3,4-dimethylphenyl group at the N7 position of DSM123 is derived from commercially available 3,4-dimethylaniline (widely available, low-cost), enabling rapid diversification via a single-step nucleophilic aromatic substitution on the 7-chloro-triazolopyrimidine precursor [1]. This contrasts with the naphthyl group of DSM1, which requires 2-naphthylamine, or the more elaborate substituents of DSM265, which involve multiple synthetic steps. The simplicity of the 3,4-dimethyl substitution pattern makes DSM123 an operationally convenient starting point for parallel library synthesis, where hundreds of analogs can be generated by varying the aniline component [2]. The compound's coverage by patent US9216983B2 further confirms its recognition as a distinct and protectable chemical entity [3].

synthetic accessibility analog generation medicinal chemistry

Highest-Confidence Application Scenarios for N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


Intermediate-Potency Control Compound for PfDHODH SAR Elucidation

With a PfDHODH IC₅₀ of 350 nM confirmed by the DCIP colorimetric assay [1], DSM123 occupies a strategically valuable intermediate potency niche. It can serve as a reference point in head-to-head comparator studies against both more potent (DSM1, DSM265) and less potent analogs (e.g., N-heptyl derivative, IC₅₀ = 8,600 nM), enabling precise quantification of the contribution of specific N7-aryl substituents to enzyme inhibition [2][3]. This makes DSM123 particularly useful for academic and industrial medicinal chemistry groups building QSAR or machine learning models of triazolopyrimidine SAR.

Selectivity Profiling in Dual Pf/Human DHODH Assay Cascades

The measured selectivity index of approximately 285-fold (PfDHODH IC₅₀ = 350 nM vs. human DHODH IC₅₀ = 100,000 nM) positions DSM123 as a useful compound for calibrating selectivity assay cascades [1]. When screening novel triazolopyrimidine libraries for species-selective DHODH inhibition, DSM123 provides a benchmark threshold: compounds with selectivity ratios below this value may warrant deprioritization, while those exceeding it can advance to further profiling. This standardized use reduces inter-assay variability and improves decision-making in hit triage.

Low-Cost Template for Parallel Library Synthesis and Hit Expansion

The commercial availability and low cost of 3,4-dimethylaniline, combined with the single-step synthetic route to DSM123, make this scaffold an economically attractive starting point for parallel library synthesis [1][2]. A medicinal chemistry team can purchase 7-chloro-5-methyl-triazolopyrimidine and react it with dozens of substituted anilines in a 96-well format to generate focused analog libraries, with DSM123 as the benchmark parent compound. The patent protection (US9216983B2) confirms the novelty of this substitution pattern, adding intellectual property value [3].

In Vitro-Only P. falciparum Probe Where P. berghei Cross-Reactivity is Undesired

The 11.4-fold preference of DSM123 for PfDHODH (IC₅₀ = 350 nM) over PbDHODH (IC₅₀ = 4,000 nM) makes it a suitable probe for experiments that require P. falciparum-specific target engagement without confounding cross-species activity in P. berghei [1]. This property is especially relevant in co-culture or comparative proteomics experiments where species-selective inhibition is needed to dissect species-specific metabolic vulnerabilities of the malaria parasite.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.